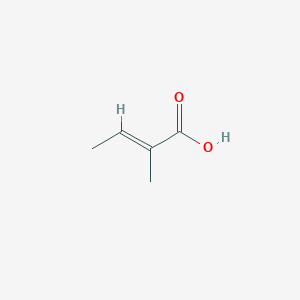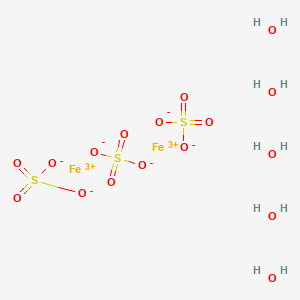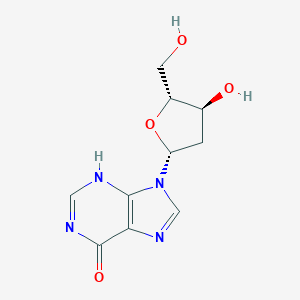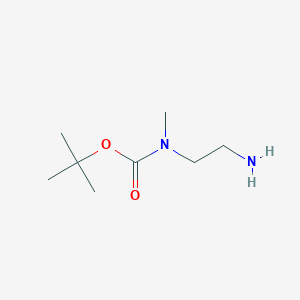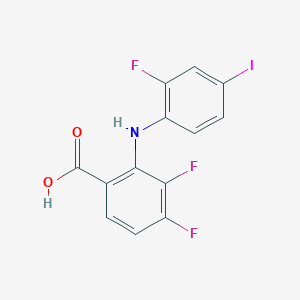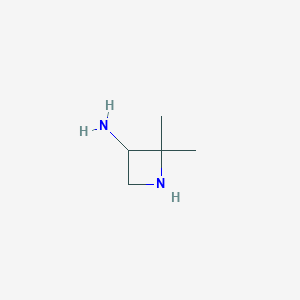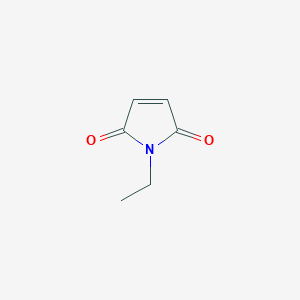![molecular formula C19H34O5Si B131554 (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 65025-95-8](/img/structure/B131554.png)
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Übersicht
Beschreibung
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C19H34O5Si and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Hintergrund: Organische Leuchtdioden (OLEDs) werden häufig in Displays, Beleuchtung und anderen optoelektronischen Geräten eingesetzt. Die Entwicklung effizienter, lösungsbasierter OLEDs ist ein wichtiges Ziel in der Materialwissenschaft.
Anwendung: Die tert-Butyl-substituierte Hetero-Donor-Konfiguration der Verbindung macht sie zu einem exzellenten Kandidaten für blaue TADF (thermisch aktivierte verzögerte Fluoreszenz) -Emitter. TADF-Emitter sind entscheidend für die Erzielung hocheffizienter OLEDs, ohne auf Schwermetall-Dotierstoffe angewiesen zu sein. Durch die Einarbeitung von zwei tert-Butylgruppen verbessert diese Verbindung die molekulare Löslichkeit und reduziert die Selbstlöschung von Exzitonen in reinen Filmen. Lösungsbasierte, nicht-dotierte OLEDs unter Verwendung dieser Verbindung weisen Rekord-hohe externe Quantenausbeuten (EQE) von 25,8 % auf .
Nachhaltige Synthese von Hexahydrofuro[3,2-b]furan-6-amino-3-ol
Hintergrund: Effiziente und nachhaltige Synthesewege sind unerlässlich, um Zugang zu wertvollen Verbindungen zu erhalten.
Anwendung: Diese Verbindung kann als Zwischenprodukt bei der Synthese von Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminomannid) dienen. Ein chemo-enzymatischer Weg, der regioselektive Acetylierung und stereospezifische Umlagerung von Hydroxylgruppen beinhaltet, führt zum gewünschten Produkt. Solche nachhaltigen Synthesewege tragen zur grünen Chemie und nachhaltigen Produktion bei .
Naturstoffsynthese
Hintergrund: Naturstoffsynthese beinhaltet die Herstellung komplexer Moleküle, die in der Natur vorkommen.
Anwendung: Die komplexe Struktur der Verbindung ähnelt einigen Naturstoffen. Forscher könnten sie als Baustein in der Totalsynthese einsetzen, um Zugang zu bioaktiven Verbindungen oder Analoga zu erhalten.
Zusammenfassend lässt sich sagen, dass diese Verbindung ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, von OLEDs bis hin zu nachhaltiger Synthese und darüber hinaus. Ihre vielseitigen Anwendungen unterstreichen ihre Bedeutung in der aktuellen wissenschaftlichen Forschung. 🌟🔬🔍 .
Eigenschaften
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5Si/c1-19(2,3)25(4,5)22-12-14-13-10-17(20)23-15(13)11-16(14)24-18-8-6-7-9-21-18/h13-16,18H,6-12H2,1-5H3/t13-,14-,15+,16-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMNYDDYIZNLIX-GRDYTRHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517568 | |
| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65025-95-8 | |
| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







